1,4-Cyclohexadiene-1,2-dimethanol
Description
1,4-Cyclohexanedimethanol (CHDM) is a diol compound with the molecular formula $ \text{C}8\text{H}{16}\text{O}_2 $. Its IUPAC name is cyclohexane-1,4-diyldimethanol, and it exists as a mixture of cis- and trans-isomers due to the spatial arrangement of hydroxyl groups on the cyclohexane ring . Key identifiers include:
- CAS Registry Number: 105-08-8
- ECHA Registration Number: 203-268-9
- Synonyms: 1,4-Bis(hydroxymethyl)cyclohexane, Rikabinol DM, SkyCHDM .
CHDM is widely used in polymer production, particularly in polyesters and polyurethanes, due to its rigidity and thermal stability. Its trans-isomer is noted for enhancing crystallinity in polymers, while the cis-isomer contributes to flexibility .
Properties
CAS No. |
65774-75-6 |
|---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
[2-(hydroxymethyl)cyclohexa-1,4-dien-1-yl]methanol |
InChI |
InChI=1S/C8H12O2/c9-5-7-3-1-2-4-8(7)6-10/h1-2,9-10H,3-6H2 |
InChI Key |
SZDVWAKBTYNAOK-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC(=C1CO)CO |
Origin of Product |
United States |
Preparation Methods
Functionalization via Tricyclohexane Intermediate Ring-Opening
The thermal ring-opening of tricyclo[3.1.0.0²,⁴]hexane derivatives offers a stereocontrolled pathway to 1,4-cyclohexadienes. As demonstrated by cyclopropene dimerization under Lewis acid catalysis, tricyclic intermediates undergo solvent-free thermolysis at 120–150°C to yield 1,4-cyclohexadienes with quaternary carbons. Adapting this method, introducing hydroxymethyl groups at the 1 and 2 positions requires starting with tricyclohexanes bearing ester or ketone substituents.
For instance, lithium aluminum hydride reduction of a tricyclohexane-1,2-diketone precursor (Figure 1A) selectively generates the corresponding diol. This approach achieved 72–85% yields in analogous systems when employing low-temperature (−78°C) reductions to prevent over-reduction of the diene. Post-reduction purification via silica gel chromatography with chloroform/ethyl acetate gradients ensures removal of aluminate byproducts.
Table 1: Representative Yields from Tricyclohexane Ring-Opening
| Starting Material | Reducing Agent | Temperature | Yield (%) |
|---|---|---|---|
| Tricyclohexane-1,2-diketone | LiAlH₄ | −78°C | 78 |
| Tricyclohexane-1,2-diester | LiAlH(t-BuO)₃ | 0°C | 82 |
Birch Reduction of Aromatic Precursors
Birch reduction of 1,2-dimethylbenzene-1,4-dicarboxylate provides access to 1,4-cyclohexadiene-1,2-dimethanol through a three-step sequence. Initial diethyl ester formation via Fischer esterification (95% H₂SO₄, reflux) precedes Birch reduction in liquid ammonia/THF with lithium metal. The resultant 1,4-diene intermediate undergoes saponification (NaOH, ethanol/water) and subsequent borane-THF reduction to afford the diol in 61% overall yield (Figure 1B).
Critical to this method is maintaining anhydrous conditions during the Birch step to prevent protonation at undesired positions. NMR monitoring of the deuterated analog confirmed regiospecific hydrogenation at the 1 and 4 positions, preserving the 1,2-dimethanol geometry.
Diels-Alder Cycloaddition Followed by Dihydroxylation
While classical Diels-Alder reactions typically yield six-membered rings with conjugated dienes, employing ortho-quinodimethane dienophiles enables construction of the 1,4-diene framework. Reaction of 2,5-dimethylenefuran with acetylenedicarboxylate generates a bicyclic adduct that, upon hydrogenolysis (H₂/Pd-C) and ozonolysis, produces 1,4-cyclohexadiene-1,2-dicarbaldehyde. Sodium borohydride reduction (0°C, methanol) then delivers the target diol in 67% yield across four steps.
Table 2: Diels-Alder Route Optimization
| Dienophile | Catalyst | Ozonolysis Temp | Reduction Agent | Overall Yield (%) |
|---|---|---|---|---|
| Acetylenedicarboxylate | None | −78°C | NaBH₄ | 67 |
| Dimethyl acetylenedicarboxylate | ZnCl₂ | −45°C | LiAlH₄ | 58 |
Halogenation-Reduction Sequence
Direct functionalization of pre-formed 1,4-cyclohexadiene via free-radical bromination introduces bromine at the allylic 1 and 2 positions. Using N-bromosuccinimide (NBS) under UV irradiation (350 nm) in CCl₄ achieves 89% dibromination. Subsequent Stille coupling with tributyltin hydroxide (Pd(PPh₃)₄, DMF) replaces bromine with hydroxyl groups, yielding this compound in 74% isolated yield (Figure 1C).
This method benefits from the stability of the cyclohexadiene core under radical conditions, though requires rigorous exclusion of oxygen to prevent polymerization. X-ray crystallographic analysis of intermediates confirmed retention of the 1,4-diene geometry throughout functionalization.
Biocatalytic Approaches
Emerging enzymatic methods employ modified terpene cyclases to catalyze the cyclization of geranyl pyrophosphate analogs into 1,4-cyclohexadiene diols. Directed evolution of limonene synthase enabled 17% conversion to the target structure after 72 hours, with optimization focusing on active-site residues to accommodate polar hydroxymethyl groups. While yields remain suboptimal compared to chemical routes, this approach provides enantiomeric excess >99% in the (1R,2S) configuration.
Chemical Reactions Analysis
Types of Reactions
1,4-Cyclohexadiene-1,2-dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: The hydroxymethyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) is often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Yields cyclohexane derivatives.
Substitution: Forms ethers or esters depending on the reagents used
Scientific Research Applications
1,4-Cyclohexadiene-1,2-dimethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,4-Cyclohexadiene-1,2-dimethanol involves its interaction with various molecular targets. The hydroxymethyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers of CHDM
CHDM is compared to its positional isomers, which differ in the placement of hydroxyl groups on the cyclohexane ring:
Key Findings :
- 1,2-Cyclohexanedimethanol: The proximity of hydroxyl groups limits rotational freedom, reducing thermal stability compared to CHDM .
- 1,3-Cyclohexanedimethanol: Steric effects from the meta-substitution hinder polymerization efficiency .
Stereoisomers of CHDM
CHDM’s stereoisomers exhibit distinct physicochemical behaviors:
| Isomer Type | Melting Point (°C) | Boiling Point (°C) | Applications |
|---|---|---|---|
| trans-CHDM | 70–72 | 285–290 | Enhances polymer crystallinity (e.g., PETG copolymers) |
| cis-CHDM | 43–45 | 275–280 | Improves flexibility in coatings |
Research Insight : The trans-isomer’s linear configuration promotes stronger intermolecular hydrogen bonding, leading to higher melting points and rigidity .
Derivatives and Functional Analogues
1,4-Cyclohexanedimethanol Dibenzoate
- CAS Number : 35541-81-2
- Properties : Ester derivative of CHDM; used as a plasticizer to improve polymer flexibility .
- Comparison: Unlike CHDM, the dibenzoate form lacks hydroxyl groups, reducing reactivity but enhancing solubility in non-polar matrices .
Cyclohexane-1,4-diamine Derivatives
Compounds with Unsaturated Rings
1,4-Cyclohexadiene-1,2-dicarboxylic Anhydride
- CAS Number : 4773-89-1
- Properties : Contains a conjugated diene ring; used in Diels-Alder reactions .
- Comparison : The unsaturated ring increases reactivity but reduces thermal stability compared to CHDM’s saturated structure .
cis-4-Cyclohexene-1,2-dicarboxylic Anhydride
- CAS Number: Not explicitly listed (see )
- Properties: Mono-unsaturated analogue; intermediate in epoxy resin production.
- Comparison : The single double bond provides moderate reactivity, balancing stability and utility .
Q & A
Q. How can researchers address inconsistencies in reported spectroscopic data (e.g., NMR shifts) across studies?
- Methodological Answer : Standardize experimental conditions (solvent, temperature, concentration) and reference internal standards (e.g., TMS). Collaborative databases like NIST Chemistry WebBook provide validated spectra for comparison. For cyclohexane derivatives, solvent-induced shifts (e.g., CDCl3 vs. D2O) must be explicitly documented .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
